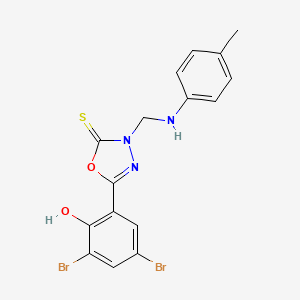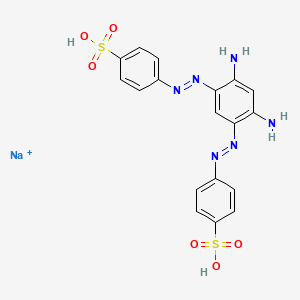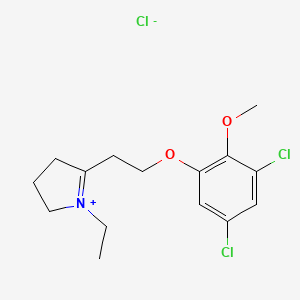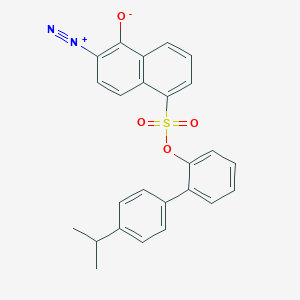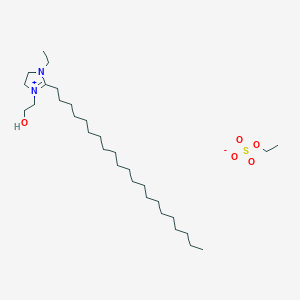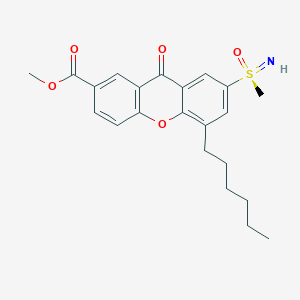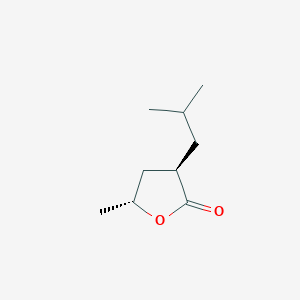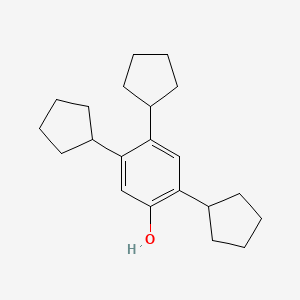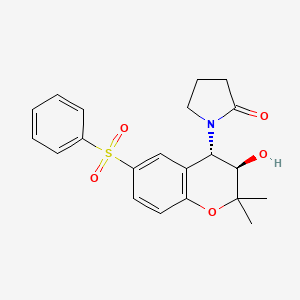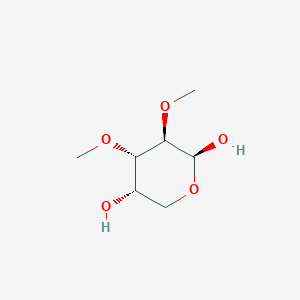
2,3-Di-O-methyl-beta-L-arabinopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di-O-methyl-beta-L-arabinopyranose is a chemical compound with the molecular formula C7H14O5 It is a derivative of arabinose, a five-carbon sugar, where two hydroxyl groups at positions 2 and 3 are replaced by methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-methyl-beta-L-arabinopyranose typically involves the methylation of beta-L-arabinopyranose. The process begins with the protection of the hydroxyl groups, followed by selective methylation at the 2 and 3 positions. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di-O-methyl-beta-L-arabinopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halides or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,3-Di-O-methyl-beta-L-arabinopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in carbohydrate metabolism and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,3-Di-O-methyl-beta-L-arabinopyranose exerts its effects involves its interaction with specific molecular targets and pathways. The methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-O-methyl-beta-L-arabinopyranose
- 3-O-methyl-beta-L-arabinopyranose
- 2,3-Di-O-methyl-beta-D-arabinopyranose
Uniqueness
2,3-Di-O-methyl-beta-L-arabinopyranose is unique due to the presence of two methoxy groups at specific positions, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Número CAS |
86117-12-6 |
|---|---|
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S)-3,4-dimethoxyoxane-2,5-diol |
InChI |
InChI=1S/C7H14O5/c1-10-5-4(8)3-12-7(9)6(5)11-2/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m0/s1 |
Clave InChI |
BAPQKKJFHFYDMJ-YTLHQDLWSA-N |
SMILES isomérico |
CO[C@H]1[C@H](CO[C@@H]([C@@H]1OC)O)O |
SMILES canónico |
COC1C(COC(C1OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




